Sodium pyridine-2-sulfinate
Overview
Description
Sodium pyridine-2-sulfinate, also known as sodium pyridinethiol-2-sulfonate, is an important organic compound used in a wide variety of scientific research applications. It is a white, water-soluble solid that is commonly used as a reagent in laboratory experiments. This compound is an important intermediate in the synthesis of a variety of compounds, and its mechanism of action is well-understood. In addition, it has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations in laboratory experiments.
Scientific Research Applications
1. Synthesis of Sulfones and Sulfides
Sodium pyridine-2-sulfinate has been utilized in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines, leading to the selective synthesis of sulfones and sulfides. This process demonstrates good yields and tolerates a wide range of substrates and functional groups, indicating its versatility in organic synthesis (Guo et al., 2018).
2. Sulfonylation of Heteroaromatic N-oxides
Another application is in the eco-friendly synthesis of various 2-sulfonyl quinolines/pyridines. This is achieved through the sulfonylation of heteroaromatic N-oxides with sodium sulfinates in water, highlighting the method's efficiency, simplicity, and compatibility with different functional groups (Peng et al., 2019).
3. Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a stable and easily preparable nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This process allows the preparation of a broad range of linked pyridines, showcasing its significant scope (Markovic et al., 2017).
4. Synthesis of Sulfonate Esters
A copper-assisted method has been developed using this compound for converting hydroxypyridines and sodium sulfinates into pyridinyl tosylates. This method is base- and ligand-free and uses readily available materials, demonstrating its practicality in organic synthesis (Li et al., 2022).
5. Mechanism of Pyridine Nucleotide Reduction
In a historical context, this compound was suggested to play a role in the reduction of pyridine nucleotides by sodium dithionite, attaching to the pyridine ring and undergoing hydrolysis (Yarmolinsky & Colowick, 1956).
6. Generation of Sulfenate Salts
Research has also focused on the generation of sulfenate salts via ipso-substitution of azaheterocyclic sulfoxides. This process led to the preparation of sodium 2-pyridinesulfenate, marking it as the first example of a stable sulfenate (Furukawa et al., 1989).
7. Desulfinative Cross-Coupling Mechanism Studies
This compound has been a subject of mechanistic studies in palladium-catalyzed desulfinative cross-coupling, highlighting its effectiveness compared to boron-derived reagents and shedding light on the reaction mechanism (de Gombert et al., 2020).
Mechanism of Action
Target of Action
Sodium pyridine-2-sulfinate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds in the pharmaceutical industry .
Mode of Action
this compound interacts with its targets by replacing unstable 2-pyridyl boronates in the Suzuki-Miyaura cross-coupling reaction . This replacement allows the reaction to proceed more efficiently, leading to the formation of diverse pyridine derivatives .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki-Miyaura cross-coupling reaction . By acting as a more stable alternative to 2-pyridyl boronates, this compound enables the reaction to proceed more efficiently . This leads to the formation of various pyridine derivatives, which are valuable in therapeutic applications .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the efficient formation of diverse pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction . These derivatives are valuable in various therapeutic applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy in the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions . Additionally, the compound’s solubility in water suggests that its action may also be influenced by the aqueous environment in which it is used.
Safety and Hazards
Future Directions
The future directions of Sodium pyridine-2-sulfinate could involve further exploration of its use in Suzuki-Miyaura cross-coupling reactions and other chemical reactions . Its potential applications in the synthesis of diverse pyridine derivatives and therapeutically valuable pyridine rings could also be investigated .
Biochemical Analysis
Biochemical Properties
Sodium pyridine-2-sulfinate plays a significant role in biochemical reactions. It acts as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides . This enables the synthesis of diverse pyridine derivatives
Cellular Effects
Its role in the Suzuki-Miyaura cross-coupling reaction suggests it may influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the Suzuki-Miyaura cross-coupling reaction . It acts as a nucleophilic coupling partner, enabling the synthesis of diverse pyridine derivatives
Temporal Effects in Laboratory Settings
It is known to be stable under dry, room temperature conditions .
Properties
IUPAC Name |
sodium;pyridine-2-sulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCGASCBCQJRDJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-66-6 | |
Record name | Sodium Pyridine-2-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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